molecular formula C4H4N4O B11758959 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile

4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile

Cat. No.: B11758959
M. Wt: 124.10 g/mol
InChI Key: CKASPDOFJQPTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonitrile compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptor activity, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H4N4O

Molecular Weight

124.10 g/mol

IUPAC Name

4-methyl-5-oxo-1H-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C4H4N4O/c1-8-3(2-5)6-7-4(8)9/h1H3,(H,7,9)

InChI Key

CKASPDOFJQPTRA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.